C33H55BrOS
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Overview
Description
The compound with the molecular formula C33H55BrOS is a complex organic molecule that contains carbon, hydrogen, bromine, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C33H55BrOS One common method for synthesizing such compounds is through Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
C33H55BrOS: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
C33H55BrOS: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C33H55BrOS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C33H55BrO2S: A similar compound with an additional oxygen atom.
C33H55BrS: A similar compound without the oxygen atom.
Uniqueness
C33H55BrOS: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and potential applications. The presence of bromine, sulfur, and oxygen atoms in the molecule can lead to unique reactivity and interactions with other compounds.
Biological Activity
Chemical Structure and Properties
C33H55BrOS is characterized by its unique molecular structure, which includes:
- Carbon (C) : 33 atoms
- Hydrogen (H) : 55 atoms
- Bromine (Br) : 1 atom
- Oxygen (O) : 1 atom
- Sulfur (S) : 1 atom
This combination suggests that the compound may possess hydrophobic properties due to the long carbon chain, while the presence of bromine, oxygen, and sulfur could contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is plausible to hypothesize its potential efficacy based on structural analogies.
Antioxidant Activity
Antioxidant activity is another critical aspect of biological activity for many organic compounds. The presence of oxygen and sulfur in this compound may facilitate redox reactions, allowing it to scavenge free radicals. Comparative studies have shown that similar compounds exhibit significant antioxidant capabilities, suggesting that this compound may also act as an antioxidant agent.
Anti-inflammatory Effects
Compounds with long carbon chains and functional groups like bromine and sulfur have been associated with anti-inflammatory activities. For example, flavonoids and other natural products have demonstrated the ability to inhibit pro-inflammatory cytokines. Investigating this compound could reveal similar properties.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Antimicrobial Efficacy :
- Antioxidant Potential :
- Anti-inflammatory Activity :
Data Tables
Properties
Molecular Formula |
C33H55BrOS |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromohexanethioate |
InChI |
InChI=1S/C33H55BrOS/c1-5-7-9-10-11-12-13-24-16-18-28-27-17-15-25-23-26(36-31(35)30(34)14-8-6-2)19-21-33(25,4)29(27)20-22-32(24,28)3/h15,24,26-30H,5-14,16-23H2,1-4H3/t24-,26-,27-,28-,29-,30?,32+,33-/m0/s1 |
InChI Key |
UAMJDBHGEBLGGF-AGTDQCONSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(CCCC)Br)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(CCCC)Br)C)C |
Origin of Product |
United States |
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